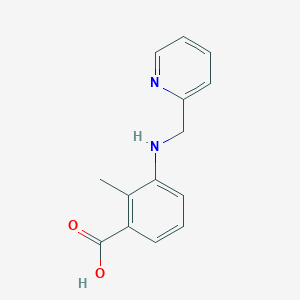

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid is a versatile chemical compound with a unique molecular structure. It is widely used in scientific research for various applications, including pharmaceutical development, catalysis, and material science. The compound’s structure consists of a benzoic acid core with a methyl group at the 2-position and a pyridin-2-ylmethylamino group at the 3-position, which contributes to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, such as in drug development for various diseases.

Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic Acid: This compound has a similar structure but with the pyridin-2-ylmethylamino group at the 4-position instead of the 3-position.

Methyl 3-(2-(benzylmethylamino)ethyl)benzoate: A related compound with a different substitution pattern on the benzoic acid core.

Uniqueness: 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to material science, highlights its significance in scientific research.

Activité Biologique

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₁₄H₁₄N₂O₂ and a molar mass of 242.27 g/mol, it is classified as an amino benzoic acid derivative. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure

The compound features a benzoic acid backbone modified by a methyl group at the 2-position and a pyridin-2-ylmethylamino group at the 3-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1 μg/mL |

These results suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.54 |

| A549 (Lung Cancer) | 3.0 |

| HCT116 (Colorectal Cancer) | 5.08 |

These values indicate that this compound is more potent than some standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation.

| Enzyme | Selectivity Index |

|---|---|

| COX-1 | 1:3 |

| COX-2 | 1:10 |

This selectivity indicates that the compound may provide therapeutic benefits with fewer side effects compared to non-selective NSAIDs .

Case Studies

A recent study explored the pharmacokinetics and biological activity of derivatives of this compound in inflammatory models. The results indicated that certain modifications led to enhanced activity against prostaglandin E2-induced inflammation, with IC50 values significantly lower than those of traditional NSAIDs like diclofenac .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

- Anticancer Mechanism : It induces apoptosis in cancer cells through caspase activation.

- Anti-inflammatory Pathway : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

Propriétés

IUPAC Name |

2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUFZEHUDXFIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424192 |

Source

|

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881445-78-9 |

Source

|

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.